Systemic Bioavailability Advantage: A7G Outperforms Apigenin Aglycone by 14.3-Fold in AUC
In a head-to-head in vivo rat pharmacokinetic study, oral administration of apigenin 7-O-glucuronide (A7G) produced substantially higher systemic exposure of apigenin compared to oral administration of apigenin aglycone itself. Specifically, the Cmax and AUC of apigenin following A7G administration were 2.62-fold and 14.3-fold higher, respectively, than those following apigenin administration [1]. Additionally, apigenin aglycone demonstrated poor stability in simulated intestinal fluid, whereas A7G remained stable for the entire 24-hour test period [1].
| Evidence Dimension | Systemic exposure of apigenin (AUC) following oral administration |
|---|---|
| Target Compound Data | AUC of apigenin following A7G oral administration |
| Comparator Or Baseline | AUC of apigenin following apigenin aglycone oral administration |
| Quantified Difference | 14.3-fold higher |
| Conditions | In vivo rat pharmacokinetic study; simultaneous UPLC-MS/MS quantification |
Why This Matters
For studies requiring oral dosing to achieve systemic pharmacodynamic effects, A7G is the scientifically justified procurement choice over apigenin aglycone, which exhibits negligible oral bioavailability.
- [1] Seo SW, Choi SH, Hong JK, Kim KM, Kang SC, Yoon IS. Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. J Pharm Investig. 2024;54:467-481. View Source
